2-Chloro-6,8-difluoroquinazolin-4-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,8-difluoroquinazolin-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of anthranilic acid derivatives, which undergo cyclization and substitution reactions to form the quinazoline core . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent conversion to the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,8-difluoroquinazolin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions may involve the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated quinazoline derivatives .
Scientific Research Applications
2-Chloro-6,8-difluoroquinazolin-4-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a lead compound in drug discovery.
Industrial Applications: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6,8-difluoroquinazolin-4-ol involves its interaction with specific molecular targets. For example, quinazoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division . This inhibition can lead to the disruption of cellular processes and the potential therapeutic effects of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Chloro-6,8-difluoroquinazolin-4-ol include other quinazoline derivatives such as:
- 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol
- 2-Chloro-6-(2-(piperidin-1-yl)ethylamino)-7H-indeno[2,1-c]quinolin-7-one oxime
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms in the quinazoline core can enhance its stability and interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H3ClF2N2O |
---|---|
Molecular Weight |
216.57 g/mol |
IUPAC Name |
2-chloro-6,8-difluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H3ClF2N2O/c9-8-12-6-4(7(14)13-8)1-3(10)2-5(6)11/h1-2H,(H,12,13,14) |
InChI Key |
AYJQTYWJALDBLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)NC(=N2)Cl)F)F |
Origin of Product |
United States |
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